molecular formula C13H17NO3S B8354953 Ethyl 4-(2-thienylcarbonyl)-1-piperidinecarboxylate

Ethyl 4-(2-thienylcarbonyl)-1-piperidinecarboxylate

Cat. No. B8354953
M. Wt: 267.35 g/mol
InChI Key: LAVVCNRWDYAVHB-UHFFFAOYSA-N
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Patent
US04335127

Procedure details

To a stirred mixture of 15 parts of [1-(phenylmethyl)-4-piperidinyl] (2-thienyl)methanone in 120 parts of benzene are added dropwise 8 parts of ethyl carbonochloridate. Upon completion, the whole is heated to reflux and stirred for 6 hours at reflux temperature. The reaction mixture is cooled, filtered and evaporated, yielding 13 parts of ethyl 4-(2-thienylcarbonyl)-1-piperidinecarboxylate as a residue.
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[1-(phenylmethyl)-4-piperidinyl] (2-thienyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([C:14]([C:16]3[S:17][CH:18]=[CH:19][CH:20]=3)=[O:15])[CH2:10][CH2:9]2)C=CC=CC=1.[C:21](Cl)(=[O:25])[O:22][CH2:23][CH3:24]>C1C=CC=CC=1>[S:17]1[CH:18]=[CH:19][CH:20]=[C:16]1[C:14]([CH:11]1[CH2:10][CH2:9][N:8]([C:21]([O:22][CH2:23][CH3:24])=[O:25])[CH2:13][CH2:12]1)=[O:15]

Inputs

Step One
Name
15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[1-(phenylmethyl)-4-piperidinyl] (2-thienyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)C(=O)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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